N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLMOCCTHCSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine and Its Analogues
Strategies for Tetrahydropyran (B127337) Ring Construction
The formation of the tetrahydropyran ring is the foundational challenge in the synthesis of the target compound. Various modern organic chemistry methodologies can be employed to construct this core structure, ranging from pericyclic reactions to transition metal-catalyzed processes.
Oxa-6π-Electrocyclization Protocols for 2H-Pyran Scaffolds
Oxa-6π-electrocyclization is a powerful pericyclic reaction for the formation of 2H-pyran rings, which are versatile precursors to saturated tetrahydropyrans. This process involves the reversible cyclization of a 1-oxatriene (an open-chain dienone isomer). google.com The equilibrium between the cyclic 2H-pyran and the open oxatriene is often facile but can be influenced by several factors to favor the desired cyclic product. caltech.edunih.gov
Key factors influencing the 2H-pyran/oxatriene equilibrium include:
Steric Hindrance : Bulky substituents on the oxatriene chain can sterically favor the more compact, cyclic 2H-pyran structure. caltech.edu
Bicyclic Systems : Incorporating the pyran into a fused or bicyclic system often shifts the equilibrium toward the cyclic form. caltech.edu
Catalysis : The isomerization and subsequent cyclization can be promoted by various catalysts.
A notable one-pot sequence involves a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, which, after a base-catalyzed isomerization, undergoes oxa-6π-electrocyclization to yield stable 2H-pyrans. nih.gov This method effectively avoids the isolation of the unstable 1-oxatriene intermediate. nih.gov Another approach utilizes the neutral nucleophile 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the 6π cyclization of dienyl diketones, selectively producing 2H-pyrans over competing 4π (Nazarov) cyclization pathways. caltech.edu
Table 1: Catalysts and Conditions for Oxa-6π-Electrocyclization
| Catalyst/Promoter | Substrate Type | Key Feature |
|---|---|---|
| Ag(I) salts (e.g., AgSbF₆) | Propargyl vinyl ethers | One-pot rearrangement/isomerization/cyclization sequence. nih.gov |
| DABCO | Dienyl diketones | Selectively promotes 6π cyclization over 4π pathways. caltech.edu |
Knoevenagel Condensation and Tandem Processes in Pyran Synthesis
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that serves as a primary route to the 1-oxatriene precursors required for oxa-6π-electrocyclization. google.comresearchgate.net The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. researchgate.net
In the context of pyran synthesis, this methodology is often employed in a tandem or domino sequence, where the Knoevenagel condensation product is not isolated but undergoes spontaneous electrocyclization to form the 2H-pyran ring. google.com This tandem Knoevenagel/electrocyclization process can be viewed as a formal [3+3] cycloaddition. google.com For example, the condensation of various enals with 1,3-dicarbonyl compounds can generate stable bicyclic 2H-pyrans in good yields. google.com The success of these tandem reactions often relies on reaction conditions and catalysts that promote both the initial condensation and the subsequent cyclization. Indium(III) chloride, for instance, has been shown to be an effective catalyst for one-pot domino reactions that produce highly functionalized 4H-pyrans. nih.gov
Table 2: Examples of Tandem Knoevenagel-Cyclization for Pyran Synthesis
| Aldehyde/Ketone Component | Active Methylene Component | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aromatic Aldehydes | Dimedone | Diethylamine (aq.) | Bis-dimedone adducts via Knoevenagel-Michael. nih.gov |
| Substituted Benzaldehydes | Cyclic 1,3-dicarbonyl | InCl₃ in acetonitrile | Fused-tricyclic 4H-pyrans. nih.gov |
Transition Metal-Catalyzed Cycloaddition Reactions for Bicyclic 2HPs
Transition metal catalysis provides powerful and versatile methods for constructing cyclic systems, including pyran derivatives. These reactions often proceed under mild conditions with high selectivity. wikipedia.org
Ni(0)-catalyzed Cycloadditions: Nickel(0) complexes, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, are effective catalysts for a variety of cycloaddition reactions. nih.govnih.gov These catalysts can promote the [2+2+2] cycloaddition of diynes with carbonyl compounds (ketones or aldehydes) to form pyrans. nih.gov A key feature of this method is the chemoselective coupling between the ketone's oxygen atom and an alkynyl carbon, leading exclusively to the pyran heterocycle. nih.gov The use of sterically demanding and electron-donating NHC ligands has significantly improved the substrate scope and allowed for milder reaction conditions in the synthesis of pyrones and other heterocycles. nih.gov
Pd-catalyzed Stille-oxa-electrocyclization: A convergent and diastereoselective method for preparing highly substituted polycyclic pyran systems is the tandem Stille-oxa-electrocyclization reaction. caltech.edu This palladium-catalyzed process involves a Stille coupling between an organostannane and an organic halide (such as an iodoenone) to generate a complex oxatriene intermediate in situ. caltech.eduresearchgate.net This intermediate then undergoes a 6π-electrocyclization to furnish the final pyran product. The reaction can be accelerated by the addition of copper(I) salts, which are believed to facilitate the transmetalation step of the Stille cycle. caltech.edu This tandem strategy allows for the rapid assembly of complex molecular architectures from simpler coupling partners. caltech.edu
Cycloisomerization Approaches to Tetrahydropyran Cores
Direct cyclization of acyclic precursors is one of the most efficient strategies for constructing the tetrahydropyran ring. organic-chemistry.org Cycloisomerization reactions, in particular, are atom-economical processes that rearrange an acyclic substrate into a cyclic product.
The Prins cyclization is a classic and powerful method for the stereoselective synthesis of tetrahydropyrans. researchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. The reaction proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the six-membered ring. researchgate.net The stereochemical outcome of the Prins cyclization is often predictable, making it highly valuable in natural product synthesis. Lewis acids such as SnCl₄ and TMSOTf are commonly employed to promote the reaction. researchgate.net
In addition to the Prins cyclization, transition metals can catalyze the intramolecular cyclization of unsaturated alcohols. For instance, the cyclization of 4-alkyn-1-ol derivatives can be catalyzed by various metals to yield 3,4-dihydropyrans, which can be subsequently reduced to the desired tetrahydropyran core. This process is considered an anti-Markovnikov addition of the alcohol to the alkyne.
Installation and Derivatization of the Amine Moiety
Once the 2,2-dimethyltetrahydropyran core is established, the next critical step is the introduction of the amine functionality at the C4 position, followed by N-benzylation to yield the final target compound.
Reductive Amination via Schiff Base Intermediates utilizing 2,2-Dimethyltetrahydro-2H-pyran-4-one
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds and is considered a cornerstone of amine synthesis in pharmaceutical chemistry. nih.gov The process typically involves two stages: the reaction of a carbonyl compound (a ketone or aldehyde) with an amine to form a Schiff base (or imine) intermediate, followed by the reduction of this intermediate to the target amine. google.com
For the synthesis of N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine, the key precursor is 2,2-Dimethyltetrahydro-2H-pyran-4-one . This ketone is condensed with benzylamine (B48309) to form the corresponding N-benzyl Schiff base. This imine intermediate is typically not isolated but is reduced in situ. A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Mild hydride reagents are particularly effective.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium borohydride | NaBH₄ | Common, inexpensive, effective for imine reduction. |
| Sodium cyanoborohydride | NaBH₃CN | Milder than NaBH₄; selective for imines in the presence of ketones. |
| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Very mild and selective; often used in acetic acid for one-pot reactions. |
The one-pot nature of this reaction, combining the ketone, benzylamine, and a suitable reducing agent, provides a direct and efficient route to the final this compound product. nih.gov
N-Alkylation and N-Benzylation Strategies on Pyran-4-amine Derivatives
The introduction of an N-benzyl group onto the 2,2-dimethyltetrahydro-2H-pyran-4-amine core is a pivotal step in the synthesis of the target compound. Methodologies for this transformation primarily include reductive amination and direct N-alkylation, each offering distinct advantages.
Reductive Amination: This is one of the most efficient and widely used methods for forming C-N bonds. smolecule.com The strategy commences with the key intermediate, 2,2-dimethyltetrahydro-2H-pyran-4-one. This ketone undergoes a condensation reaction with benzylamine to form a transient imine or enamine intermediate, which is then reduced in situ to yield the desired N-benzylated secondary amine. smolecule.comresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. organic-chemistry.org The reaction is typically performed as a one-pot procedure, which is highly efficient. organic-chemistry.org
The choice of reducing agent and solvent system can be optimized to maximize yield and minimize side-product formation. For instance, STAB is often favored in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), as it is less sensitive to acidic conditions that favor iminium ion formation.
| Ketone Precursor | Amine | Reducing Agent | Solvent | Typical Yield |
|---|---|---|---|---|
| 2,2-dimethyltetrahydro-2H-pyran-4-one | Benzylamine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | High |
| 2,2-dimethyltetrahydro-2H-pyran-4-one | Benzylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Good to High |
| 2,2-dimethyltetrahydro-2H-pyran-4-one | Benzylamine | H₂ / Palladium on Carbon (Pd/C) | Ethanol (EtOH) | Good |
Direct N-Benzylation: An alternative route involves the direct alkylation of the parent amine, 2,2-dimethyltetrahydro-2H-pyran-4-amine, with a benzylating agent such as benzyl (B1604629) bromide or benzyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid byproduct. A potential challenge with this method is over-alkylation, leading to the formation of the tertiary dibenzylamine. However, careful control of stoichiometry and reaction conditions can favor selective mono-N-benzylation. researchgate.net
Enantioselective Synthesis of this compound Analogues using Chiral Auxiliaries
Accessing enantiomerically pure analogues of this compound is crucial for pharmacological studies. Chiral auxiliaries provide a powerful and reliable method for controlling stereochemistry during synthesis. researchgate.net Evans' oxazolidinone auxiliaries, for instance, are widely used for stereoselective alkylation reactions.
A plausible strategy for synthesizing a chiral analogue involves attaching a chiral auxiliary to a precursor molecule to direct a key stereocenter-forming reaction. For example, an oxazolidinone auxiliary could be acylated with a fragment that, upon subsequent intramolecular reaction (such as an oxa-Michael addition), forms the tetrahydropyran ring. The steric hindrance provided by the auxiliary directs the cyclization to occur in a stereoselective manner. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions, often with high recovery, and the resulting functional group can be converted to the required amine. researchgate.net
Conceptual Enantioselective Synthesis Pathway:
Acylation: An Evans' chiral auxiliary is acylated with a precursor containing both a Michael acceptor (e.g., an α,β-unsaturated ester) and a tethered hydroxyl group.
Stereoselective Cyclization: An intramolecular oxa-Michael addition is induced, where the chiral auxiliary directs the formation of a new stereocenter on the pyran ring with high diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrolysis or reduction, to reveal a carboxylic acid or alcohol.
Functional Group Conversion: The resulting functional group is converted to an amine via standard transformations (e.g., Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid).
N-Benzylation: The final N-benzylation is carried out as described in section 2.2.2.
Functional Group Interconversions and Advanced Transformations
Cyanoethylation is a versatile reaction for extending the carbon chain from a nitrogen atom. It involves the Michael addition of an amine to acrylonitrile (B1666552) (CH₂=CHCN). wikipedia.orgasianpubs.org This reaction is particularly useful for synthesizing 1,3-diamines from secondary amines.
For a derivative like N-methyl-2,2-dimethyltetrahydro-2H-pyran-4-amine, the reaction proceeds by the nucleophilic attack of the secondary amine onto the β-carbon of acrylonitrile. wikipedia.org The reaction is typically catalyzed by a base and provides the corresponding aminopropionitrile derivative. chalmers.se
The resulting nitrile functional group is a valuable synthetic handle that can be readily reduced to a primary amine. chalmers.se Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) are effective for this transformation. nih.gov This two-step sequence successfully converts the N-methyl secondary amine into an N-methyl-N-(3-aminopropyl) derivative, demonstrating a powerful method for analogue synthesis. smolecule.com
| Step | Reaction | Key Reagents | Product Type |
|---|---|---|---|
| 1 | Cyanoethylation | Acrylonitrile, Base catalyst | Aminopropionitrile |
| 2 | Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | 1,3-Diamine |
The tetrahydropyran (THP) ring is a common scaffold in many biologically active molecules, and developing methods for its stereoselective synthesis is a major area of research. Advanced cyclization strategies allow for precise control over the spatial arrangement of substituents on the pyran ring.
Prins Cyclization: This reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. The resulting oxocarbenium ion intermediate undergoes cyclization to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can be highly controlled, often proceeding through a chair-like transition state to yield specific diastereomers.
Intramolecular Oxa-Michael Addition: This strategy involves the cyclization of a precursor containing a hydroxyl group and a tethered α,β-unsaturated carbonyl system (a Michael acceptor). The reaction is typically base-catalyzed and is a powerful method for constructing the THP ring. When combined with chiral catalysts or auxiliaries, this method can provide access to enantiomerically enriched tetrahydropyrans.
Acid-Mediated Cyclization of Allylsilyl Alcohols: This methodology provides an efficient route to polysubstituted tetrahydropyrans. An acid-catalyzed cyclization of allylsilyl alcohols allows for the stereocontrolled creation of stereogenic centers, including vicinal quaternary and tertiary centers, with excellent diastereoselectivity.
Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical tool for molecular diversification. This strategy avoids the need for pre-functionalized starting materials by directly converting inert C-H bonds into new C-C or C-heteroatom bonds. The amine functionality within the pyran-amine scaffold can serve as an effective directing group for these transformations.
In a directed C-H activation approach, a transition metal catalyst (commonly palladium, rhodium, or ruthenium) coordinates to the Lewis basic nitrogen atom of the amine. This brings the metal center into close proximity to specific C-H bonds on the tetrahydropyran ring, enabling their selective cleavage and subsequent functionalization (e.g., arylation, alkylation, or alkenylation).
Recent studies have demonstrated the feasibility of Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans. This process can utilize a transient directing group derived from the amine to achieve high levels of regio- and stereoselectivity. Such strategies provide a direct route to previously inaccessible, highly substituted aminotetrahydropyran derivatives, significantly expanding the chemical space available for drug discovery.
Elucidation of Reaction Mechanisms and Pathway Studies for N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine Synthesis
Mechanistic Investigations of Tetrahydropyran (B127337) Ring Formation
The formation of the 2,2-dimethyltetrahydro-2H-pyran skeleton is a foundational step in the synthesis of the title compound. The mechanistic pathways for constructing this saturated heterocyclic system are diverse, often evolving from unsaturated pyran precursors or through direct cyclization strategies. Understanding these mechanisms is crucial for controlling the reaction's efficiency and outcome.
Valence Isomerism Dynamics in 2H-Pyran Systems
The chemistry of 2H-pyran systems, often precursors to tetrahydropyrans, is significantly influenced by valence isomerism. 2H-pyrans can exist in equilibrium with their open-chain isomers, typically 1-oxatrienes (or dienones), through a reversible pericyclic oxa-6π-electrocyclization process. nih.govresearchgate.net This dynamic equilibrium is a key characteristic of these heterocycles and can dictate their reactivity and stability. nih.gov
The position of this equilibrium is sensitive to a variety of physicochemical factors. nih.gov Steric hindrance plays a significant role; for instance, increased substitution on the dienone form can destabilize it, shifting the equilibrium toward the cyclic 2H-pyran. nih.gov This principle is a critical consideration in synthetic design, as the choice of substituents can determine whether the cyclic or acyclic form predominates, thereby influencing subsequent reaction pathways. While simple dienones that can adopt a stable planar conformation tend to exist in the open form, sterically crowded structures often favor the cyclic 2H-pyran isomer. nih.gov
Detailed Catalytic Cycles in Transition Metal-Catalyzed Pyran Syntheses
Transition metal catalysis offers powerful and versatile methods for the synthesis of tetrahydropyran rings. organic-chemistry.org Catalysts based on palladium, ruthenium, gold, and other metals enable various cyclization strategies, each with a distinct mechanistic cycle. organic-chemistry.orgmdpi.com These reactions often provide high levels of control over regioselectivity and stereoselectivity.
Common strategies include intramolecular hydroalkoxylation of hydroxy olefins and various cross-coupling reactions. organic-chemistry.orgsyr.edu For example, palladium-catalyzed processes can involve C-H activation or oxidative Heck redox-relay strategies. organic-chemistry.orgacs.org In a typical palladium-catalyzed cyclization, the cycle might begin with the oxidative addition of an organic halide to the Pd(0) catalyst. Subsequent steps can involve carbopalladation, migratory insertion, and reductive elimination to form the tetrahydropyran ring and regenerate the catalyst. syr.edu Ruthenium-based catalysts, such as Grubbs-type catalysts, are widely used for ring-closing metathesis (RCM) reactions to form unsaturated pyran rings, which can then be hydrogenated to the corresponding tetrahydropyran. mdpi.com
| Metal Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Palladium(II)/Bis-sulfoxide | Intramolecular Hydroalkoxylation | C-H activation, Inner-sphere functionalization | organic-chemistry.org |
| Ruthenium (Grubbs-type) | Ring-Closing Metathesis (RCM) | Olefin metathesis forming a dihydropyran, followed by hydrogenation | mdpi.com |
| Gold(I) | Intramolecular Hydroalkoxylation | Cyclization of monoallylic diols or γ/δ-hydroxy allenes | organic-chemistry.org |
| Palladium(II) Acetate | Oxidative Heck Redox-Relay | Stereoselective C-C bond formation, Palladium migration ("chain walk"), Oxidative deprotonation | acs.org |
Amination and Derivatization Reaction Mechanisms
The introduction of the N-benzylamino group at the C4 position of the 2,2-dimethyltetrahydro-2H-pyran ring is typically achieved via reductive amination of the corresponding ketone, 2,2-dimethyltetrahydro-2H-pyran-4-one. This transformation is a cornerstone of amine synthesis and involves a two-step sequence within a single pot: the formation of an imine or enamine intermediate, followed by its reduction. rsc.orgwikipedia.org
Kinetics and Thermodynamics of Reductive Amination Pathways
Reductive amination begins with the nucleophilic addition of an amine (benzylamine) to the carbonyl group of the ketone. rsc.org This initial step forms a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of a crucial C=N double bond, yielding either an iminium ion or an enamine. rsc.org The final step is the reduction of this intermediate by a reducing agent to yield the target secondary amine. rsc.org
Computational studies have provided deep insights into the microkinetics and thermodynamics of this process. rsc.orgrsc.org The reaction pathway and its energy profile are highly dependent on conditions such as pH, solvent, and the presence of co-catalysts. rsc.org
Effect of Solvent: Explicitly coordinating solvents, like water, can lower the activation barrier for the initial nucleophilic addition by facilitating a stepwise mechanism. rsc.org
Effect of pH: The pH of the medium is critical. At low pH, protonation of the amine substrate can occur, which affects the thermodynamic equilibria. rsc.org The dehydration of the carbinolamine to the iminium ion is acid-catalyzed and is often the rate-determining step.
Role of Co-catalysts: The presence of an acid co-catalyst drives the reaction forward by promoting the formation of the iminium intermediate, making this pathway the thermodynamically preferred one. rsc.orgrsc.org
The choice of reducing agent is also crucial. Mild hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the reduction of the protonated imine/iminium ion over the starting ketone, which is critical for the efficiency of a one-pot reaction. acs.orgorganic-chemistry.org Density Functional Theory (DFT) calculations have shown that the formation and subsequent reduction of the imine are both kinetically and thermodynamically more favorable than the direct reduction of the starting carbonyl compound by these selective reagents. acs.org
| Parameter | Influence on Kinetics | Influence on Thermodynamics | Reference |
|---|---|---|---|
| Coordinating Solvent (e.g., water) | Lowers activation barrier for nucleophilic addition (by 6–10 kcal mol⁻¹) | Affects solvation energies of intermediates and transition states | rsc.org |
| Low pH | Does not strongly affect kinetics of addition step | Shifts thermodynamic equilibria by protonating the amine substrate | rsc.org |
| Acid Co-catalyst | Facilitates dehydration of carbinolamine (rate-determining step) | Drives the reaction forward by making iminium ion formation thermodynamically favorable | rsc.org |
| Selective Reducing Agent (e.g., NaBH(OAc)₃) | Reduces iminium ion much faster than the ketone | Makes the overall reaction highly favorable towards the amine product | acs.org |
Stereochemical Control and Diastereoselectivity in Amine Formation
The ketone precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one, is prochiral. The introduction of the amino group at the C4 position creates a new stereocenter. Therefore, in the absence of chiral control, the product N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine is formed as a racemic mixture.
Achieving stereochemical control in this type of reaction is a significant challenge in organic synthesis. The stereochemical outcome is determined during the reduction of the C=N bond of the imine/iminium intermediate. The hydride reagent can attack from either of the two faces of the planar iminium group. In a substrate without pre-existing stereocenters to direct the attack, this leads to a 1:1 mixture of enantiomers.
However, if the tetrahydropyran ring were to contain other stereocenters, the facial selectivity of the hydride attack would be influenced by steric and electronic factors, leading to diastereoselectivity. nih.gov For instance, bulky substituents on the ring could hinder one face, favoring hydride delivery from the less hindered side. The development of asymmetric reductive amination, using chiral catalysts or reagents, is an active area of research to produce enantiomerically pure amines. wikipedia.org In the context of substituted tetrahydropyrans, diastereoselective syntheses often rely on the careful orchestration of cyclization and functionalization steps to set the relative stereochemistry of multiple centers. nih.govbeilstein-journals.org
Side Reactions and Selectivity Studies in the Synthesis of this compound
The synthesis of this compound is subject to potential side reactions that can diminish the yield and purity of the final product. Controlling selectivity is paramount in both the formation of the tetrahydropyran ring and the subsequent reductive amination step.
During the reductive amination process, several competing reactions can occur:
Reduction of the Ketone: The most common side reaction is the reduction of the starting ketone (2,2-dimethyltetrahydro-2H-pyran-4-one) to the corresponding alcohol (2,2-dimethyltetrahydro-2H-pyran-4-ol). This occurs if the reducing agent is not sufficiently selective for the iminium ion over the carbonyl group. The use of NaBH₄, for example, requires careful control of reaction conditions, often involving the pre-formation of the imine before the reductant is added. organic-chemistry.orgcommonorganicchemistry.com In contrast, reagents like NaBH(OAc)₃ are specifically chosen for their enhanced selectivity, which minimizes this side reaction. organic-chemistry.orgorganic-chemistry.org
Dialkylation/Over-alkylation: When a primary amine (like benzylamine) is used, there is a theoretical possibility of the secondary amine product reacting further with another molecule of the ketone to form a tertiary amine. However, this is generally less of a problem than in reductive aminations aiming for primary amines from ammonia (B1221849) and is significantly sterically hindered in this specific case. organic-chemistry.org Stepwise procedures can be employed to circumvent dialkylation issues where they are problematic. organic-chemistry.org
| Side Reaction | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Ketone Reduction | The starting ketone is reduced to the corresponding alcohol. | Use of a selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) that reacts faster with the iminium ion than the ketone. | organic-chemistry.orgorganic-chemistry.org |
| Dialkylation | The secondary amine product reacts further to form a tertiary amine. | Generally less problematic for secondary amine synthesis. Can be controlled by a stepwise procedure (imine formation followed by reduction). | organic-chemistry.orgorganic-chemistry.org |
| Imine Hydrolysis | The imine intermediate reverts to the ketone and amine. | Ensure efficient reduction by using an appropriate concentration of the reducing agent and optimal pH conditions to favor the iminium ion. | rsc.org |
Selectivity is also a key consideration during the synthesis of the tetrahydropyran ring itself. Depending on the chosen synthetic route, challenges such as regioselectivity (in cyclizations of asymmetric precursors) and stereoselectivity (formation of cis/trans isomers) must be addressed through the careful selection of catalysts and reaction conditions. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization Techniques in N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the tetrahydropyran (B127337) ring, and the gem-dimethyl protons. The integration of these signals would confirm the relative number of protons in each environment.
¹³C NMR Spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. Key signals would correspond to the carbons of the aromatic ring, the benzylic methylene carbon, the carbons of the tetrahydropyran ring (including the distinct C4-amine and C2-quaternary carbons), and the two equivalent methyl carbons.
While specific experimental data for this compound is not widely published, a predictive analysis based on known chemical shift values for similar structural motifs allows for the construction of an expected spectral profile.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on standard chemical shift values for analogous functional groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.80 | Singlet | 2H | Benzylic protons (CH₂-Ph) |
| 3.50 - 4.00 | Multiplet | 2H | Axial protons at C3 and C5 |
| 2.80 - 3.20 | Multiplet | 1H | Proton at C4 |
| 1.50 - 1.90 | Multiplet | 2H | Equatorial protons at C3 & C5 |
| ~1.25 | Singlet | 6H | Gem-dimethyl protons (2 x CH₃) |
| 1.00 - 2.00 | Broad Singlet | 1H | Amine proton (N-H) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on standard chemical shift values for analogous functional groups.
| Chemical Shift (δ) ppm | Assignment |
| 138 - 140 | Quaternary aromatic carbon (C-CH₂) |
| 128 - 129 | Aromatic carbons (CH) |
| 127 - 128 | Aromatic carbons (CH) |
| ~75 | Quaternary pyran carbon (C2) |
| 60 - 65 | Pyran carbons (C-O) |
| 50 - 55 | Benzylic carbon (CH₂-Ph) |
| 45 - 50 | Pyran carbon (C4-N) |
| 35 - 40 | Pyran carbons (C3, C5) |
| 25 - 30 | Methyl carbons (2 x CH₃) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. scielo.org.mx
For this compound (molecular formula C₁₄H₂₁NO), the expected molecular weight is approximately 219.32 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 219. Subsequent fragmentation would likely proceed through characteristic pathways for amines and ethers. Key predicted fragmentation patterns include:
Benzylic cleavage: Loss of a benzyl radical (•C₇H₇) to yield a prominent fragment ion.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Ring cleavage: Fragmentation of the tetrahydropyran ring, often involving the loss of small neutral molecules.
X-ray Crystallography for Definitive Solid-State Structure Determination (General for pyrans)
While a specific crystal structure for this compound is not available in the public domain, the general structural features of tetrahydropyran rings are well-established. mdpi.com The tetrahydropyran ring typically adopts a stable chair conformation to minimize torsional and steric strain. researchgate.net In this conformation, substituents on the ring carbons can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The N-benzylamine group at the C4 position would likely favor the more sterically accessible equatorial position to reduce unfavorable 1,3-diaxial interactions. The gem-dimethyl groups at the C2 position would have one methyl group in an axial and one in an equatorial position.
Other Spectroscopic Methods (e.g., UV/Vis, IR Spectroscopy) for Electronic and Vibrational Signature Analysis (General for pyrans)
Other spectroscopic methods provide complementary information about the electronic and vibrational properties of the molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. itwreagents.com The IR spectrum provides a "fingerprint" of the functional groups present. nist.gov For this compound, characteristic absorption bands would be expected for:
N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretches: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.
C=C stretch: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.
C-O-C stretch: A strong, characteristic ether stretch, typically found in the 1050-1150 cm⁻¹ range.
Ultraviolet-Visible (UV/Vis) Spectroscopy analyzes the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is primarily used to identify chromophores (light-absorbing groups) within a molecule. mu-varna.bg The main chromophore in this compound is the benzene (B151609) ring of the benzyl group. It is expected to exhibit characteristic π→π* transitions, resulting in absorption maxima (λmax) in the ultraviolet region, typically around 250-270 nm. nist.gov
Computational Chemistry and Molecular Modeling of N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the three-dimensional geometry and electronic properties of N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine. nih.govresearchgate.net These calculations provide optimized molecular structures by identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. researchgate.net
The electronic structure is further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, Natural Population Analysis (NPA) can be used to calculate the charge distribution, identifying electropositive and electronegative sites within the molecule, which are crucial for predicting intermolecular interactions. researchgate.net
| Calculated Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net |
| HOMO Energy | Indicates the molecule's electron-donating capability. researchgate.net |
| LUMO Energy | Indicates the molecule's electron-accepting capability. researchgate.net |
| HOMO-LUMO Gap | Predicts chemical reactivity and stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and interactions. |
Conformational Analysis and Energy Landscapes of the Tetrahydropyran (B127337) Ring and N-Benzyl Moiety
The structural flexibility of this compound is primarily due to the conformational dynamics of the tetrahydropyran (THP) ring and the rotational freedom of the N-benzyl group. The THP ring, a common motif in bioactive natural products, typically adopts a stable chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions. researchgate.net
Computational methods are used to perform a systematic search of the molecule's conformational space to identify stable low-energy conformers. researchgate.netscielo.br The results of these analyses are often visualized as an "energy landscape," a plot that maps the potential energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). nih.govnih.gov The valleys in this landscape represent stable or metastable conformational states, while the peaks represent the energy barriers that must be overcome for the molecule to transition between these states. exlibrisgroup.com Understanding the energy landscape is critical, as the specific three-dimensional conformation of the molecule often dictates its biological activity and how it interacts with a target protein. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of how this compound behaves in a realistic environment, such as in an aqueous solution. nih.gov
These simulations can reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with surrounding solvent molecules. By analyzing the trajectory of the simulation, researchers can identify persistent hydrogen bonds with water and understand how the solvent influences the molecule's preferred shape. This information is vital for predicting the molecule's behavior in a physiological context and for refining parameters used in other computational studies like molecular docking. nih.gov
Ligand-Target Interaction Prediction through Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. nih.govnih.gov
To perform molecular docking, a three-dimensional structure of the target protein is required. If an experimental structure (from X-ray crystallography or NMR) is unavailable, a computational model can be built using a technique called homology modeling. uq.edu.au This method constructs a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein that serves as a template. uq.edu.au The quality of the resulting model is highly dependent on the sequence identity between the target and the template.
Once a protein structure is available, docking algorithms place the ligand into the binding site in various orientations and conformations, scoring each pose based on a force field that estimates the binding affinity. The results can predict the strength of the interaction (e.g., binding energy or an estimated inhibition constant, K_i) and identify the most likely binding mode. nih.gov
Analysis of the best-scoring docked pose reveals key "interaction hotspots"—specific amino acid residues in the protein's active site that form crucial bonds with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these hotspots is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues. nih.gov
| Ligand Moiety | Protein Residue | Interaction Type | Significance |
|---|---|---|---|
| Amine Nitrogen | Aspartic Acid (ASP) | Hydrogen Bond / Ionic | Key anchoring point for the ligand. |
| Benzyl (B1604629) Ring | Phenylalanine (PHE) | Pi-Pi Stacking | Contributes to binding affinity through hydrophobic interactions. |
| Tetrahydropyran Oxygen | Serine (SER) | Hydrogen Bond | Orients the ligand within the binding pocket. |
| Dimethyl Groups | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction | Fills a hydrophobic pocket, enhancing specificity. |
In Silico Design Principles for Rational Modification of this compound Analogues
The insights gained from quantum chemistry, molecular dynamics, and docking studies form the basis for the in silico design of novel analogues of this compound. nih.gov This rational design process aims to optimize the compound's properties by making targeted chemical modifications.
For instance, if docking studies reveal an unoccupied hydrophobic pocket near the benzyl ring, medicinal chemists can design analogues with additional lipophilic substituents on the ring to improve binding affinity. nih.gov If a key hydrogen bond is predicted to be weak, modifications can be proposed to strengthen this interaction. This computational-driven approach, often focused on exploring the structure-activity relationship (SAR), accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.govebi.ac.uk
Mechanistic Biological Activity and Molecular Target Identification for N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine
Interaction with Specific Protein Kinases and their Inhibition Mechanisms (e.g., CDK9)
Currently, there is no publicly available research specifically detailing the interaction of N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine with protein kinases such as Cyclin-Dependent Kinase 9 (CDK9). While various compounds containing N-benzyl-amine moieties have been investigated as CDK9 inhibitors, the specific activity of the this compound scaffold in this context has not been characterized. Therefore, its inhibition mechanism and potential as a protein kinase inhibitor remain to be elucidated through future studies.
Ligand-Receptor Binding and Modulation Studies (e.g., Neurotransmitter Receptors, Ion Channels)
While direct binding studies of this compound on a wide array of neurotransmitter receptors and ion channels are not extensively documented, research on structurally similar compounds offers compelling evidence for its likely activity at monoamine transporters. A closely related analog, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine , has been identified as a selective dual inhibitor of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. ebi.ac.uk This suggests that the core N-benzyl-tetrahydropyran-amine structure is a viable pharmacophore for interacting with these transporters.
The inhibitory activity of this analog at the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET) indicates a potential for modulating serotonergic and noradrenergic neurotransmission. The dual nature of this inhibition is a noteworthy characteristic, as compounds with this profile are of interest in the development of treatments for various neurological and psychiatric disorders.
Table 1: Monoamine Reuptake Inhibition for a Structurally Related Analog
| Compound | Target | Inhibition Activity |
|---|---|---|
| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine | Serotonin Transporter (SERT) | Active Inhibitor |
This table is based on the qualitative description of the analog as a selective dual 5-HT and NA reuptake inhibitor.
Further investigation into the precise binding affinities (Ki values) and the nature of the interaction (e.g., competitive, non-competitive) of this compound with a broader panel of neurotransmitter receptors and ion channels is necessary to fully characterize its neuropharmacological profile.
Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterases, Butyrylcholinesterases, Cytochrome P450 Enzymes like CYP2D6)
The potential for this compound and its analogs to inhibit various enzymes has been a subject of investigation, particularly concerning those involved in neurotransmitter degradation and drug metabolism.
There is currently no specific data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound.
However, in the context of drug metabolism, the aforementioned analog, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, has been evaluated for its effect on cytochrome P450 enzymes. This analog was found to exhibit weak inhibition of CYP2D6. ebi.ac.uk CYP2D6 is a critical enzyme in the metabolism of a large number of clinically used drugs, and weak inhibition suggests a lower potential for drug-drug interactions mediated by this pathway.
Table 2: Cytochrome P450 Inhibition for a Structurally Related Analog
| Compound | Enzyme | Inhibition Profile |
|---|
Cell-Based Assays for Investigating Molecular Pathway Interruption (e.g., SKP2 E3 ligase complex disruption, p27 degradation)
A compound with a similar core structure, identified as SKP2 E3 Ligase Inhibitor IV ((±)-4-((3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutylamino)methyl)-N,N-dimethylaniline), has been shown to disrupt the SKP2 E3 ligase complex. merckmillipore.com This inhibitor acts by preventing the incorporation of S-phase kinase-associated protein 2 (SKP2) into the Skp1-cullin1-F-box (SCF) complex. merckmillipore.com
The functional consequence of this disruption is the inhibition of SKP2-dependent cellular ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1. merckmillipore.com In cell-based assays using multiple myeloma and HeLa cultures, treatment with this inhibitor at concentrations of 10 to 30 µM for 16 hours led to an accumulation of known SCF-SKP2 substrates, including p21Cip1, p27Kip1, and p57Kip2. This demonstrates a clear interruption of the molecular pathway responsible for the turnover of these important cell cycle regulators.
Table 3: Cellular Activity of a Structurally Similar SKP2 Inhibitor
| Cell Lines | Concentration | Duration | Observed Effect |
|---|---|---|---|
| MM1.S myeloma, HeLa | 10 - 30 µM | 16 hours | Inhibition of p27Kip1 ubiquitination |
Selectivity Profiling and Analysis of Off-Target Interactions at a Molecular Level
Selectivity is a crucial aspect of drug action, and profiling against a range of molecular targets can reveal both the intended mechanism and potential off-target effects. For N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, it was noted to have a wide ligand selectivity, although a detailed quantitative profile against a broad panel of receptors and enzymes is not provided in the available literature. ebi.ac.uk
In the case of the SKP2 E3 Ligase Inhibitor IV, its selectivity has been more specifically characterized. This compound selectively induces the accumulation of SCF-SKP2 substrates without affecting the cellular levels of substrates for other E3 ligases, such as Fbw7 and β-TrCP (e.g., c-Jun and β-catenin, respectively). This indicates a high degree of selectivity for the SKP2-mediated degradation pathway over other ubiquitin-proteasome system pathways. This selectivity is a key advantage, as it suggests a more targeted therapeutic intervention with potentially fewer off-target effects compared to general proteasome inhibitors.
Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine Analogues
Influence of N-Benzyl Substitution on Biological Activity and Selectivity
The N-benzyl group is a critical component of the molecule, and substitutions on this aromatic ring can profoundly influence biological activity and selectivity. Research on related N-benzyl structures, such as N-benzyl phenethylamines and N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, has demonstrated that both the position and the electronic nature of substituents on the benzyl (B1604629) ring are key determinants of potency and receptor selectivity. nih.govnih.gov
For instance, in studies of N-benzyl phenethylamines as 5-HT2A/2C agonists, N-benzyl substitution was found to dramatically improve both binding affinity and functional activity. nih.gov The specific substitution pattern on the benzyl ring fine-tunes this effect. N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT2A receptor with good selectivity. nih.gov In contrast, N-(2-methoxybenzyl) compounds were typically less active and less selective. nih.gov The introduction of a 2,3-methylenedioxy group on the N-benzyl moiety was also found to generally increase 5-HT2A-selective binding. nih.gov
These findings suggest that the N-benzyl group is involved in crucial interactions with the biological target. The substituents can affect activity through various mechanisms, including:
Steric Effects : The size and shape of the substituent can influence how the molecule fits into a binding pocket.
Electronic Effects : Electron-donating or electron-withdrawing groups can alter the charge distribution of the benzyl ring and the nitrogen atom, affecting hydrogen bonding or other electrostatic interactions.
Conformational Constraints : Substituents can restrict the rotation of the benzyl group, locking the molecule into a more or less active conformation.
A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine analogues were developed as selective dual serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibitors, highlighting the importance of the N-benzyl moiety in achieving a desired pharmacological profile. nih.govebi.ac.uk
| N-Benzyl Substituent | Observed Effect on Activity/Selectivity | Potential Rationale | Reference |
|---|---|---|---|
| Unsubstituted | Baseline activity | Provides a foundational hydrophobic interaction | nih.gov |
| 2-Hydroxy | Generally high activity and good selectivity (e.g., for 5-HT2A) | Potential for additional hydrogen bond donation | nih.gov |
| 2-Methoxy | Less active and less selective compared to 2-hydroxy | Steric hindrance from the methyl group and altered H-bonding capacity | nih.gov |
| 2,3-Methylenedioxy | General increase in selective binding (e.g., for 5-HT2A) | Conformational rigidity and specific electronic interactions | nih.gov |
Impact of Tetrahydropyran (B127337) Ring Substituents (e.g., 2,2-dimethyl groups) on Molecular Recognition
The gem-dimethyl group at the C2 position of the pyran ring introduces significant steric bulk. This substitution can serve several purposes in rational drug design:
Conformational Locking : The steric hindrance imposed by the dimethyl groups can restrict the flexibility of the THP ring and its substituents, forcing the molecule into a specific, and potentially more bioactive, conformation.
Metabolic Stability : The presence of gem-dimethyl groups can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
Modulation of Lipophilicity : The addition of alkyl groups increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.
Studies on sterically hindered alcohols, such as 2,2-dimethyl-3-ethyl-3-pentanol, have shown that bulky sidechains can prevent self-association (dimerization), indicating their powerful influence on intermolecular interactions. researchgate.net In the context of a drug-receptor interaction, the 2,2-dimethyl groups would similarly influence how the molecule presents itself to the binding site, potentially enhancing selectivity by preventing non-specific binding or promoting a precise fit in a sterically demanding pocket. Research on other substituted tetrahydropyrans has also highlighted how ring substituents are crucial for biological activity. mdpi.com
Stereochemical Effects on Biological Activity and Specificity
Chirality is a fundamental aspect of molecular recognition in biological systems, as drug targets like receptors and enzymes are themselves chiral. nih.gov For N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine, the carbon atom at the 4-position (C4) is a stereocenter, meaning the compound can exist as two enantiomers (R and S).
The spatial arrangement of the amine group relative to the tetrahydropyran ring is different in each enantiomer. This difference can lead to significant variations in biological activity and specificity, as one enantiomer may fit much more effectively into the chiral binding site of a protein target than the other. nih.gov It is common in medicinal chemistry for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer).
The key implications of stereochemistry for this scaffold are:
Target Binding Affinity : The three-dimensional arrangement of atoms in the eutomer allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target, leading to higher affinity. The distomer may bind weakly or not at all.
Selectivity : The different enantiomers may exhibit different selectivity profiles for related receptor subtypes or off-targets. This stereoselective recognition can be exploited to design drugs with fewer side effects. nih.gov
Pharmacokinetics : Stereochemistry can affect drug absorption, distribution, metabolism, and excretion (ADME) because the enzymes and transporters involved in these processes are also chiral. nih.gov
Therefore, the stereoselective synthesis and evaluation of individual enantiomers of this compound analogues are essential steps in a thorough SAR investigation.
Integration of Computational and Experimental Approaches for Comprehensive SAR Elucidation
Modern SAR studies increasingly rely on the synergy between experimental high-throughput screening (HTS) and computational modeling. dovepress.com This integrated approach allows for a more efficient and comprehensive understanding of the complex relationships between molecular structure and biological activity. mdpi.com
Computational Methods:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can predict the activity of novel, unsynthesized analogues, helping to prioritize synthetic efforts.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding, providing a structural rationale for observed SAR data.
Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model serves as a template for designing new molecules with potentially similar or improved activity. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding.
Experimental Approaches:
High-Throughput Screening (HTS) : Allows for the rapid testing of large libraries of compounds to identify initial "hits."
Synthesis of Analogue Libraries : Medicinal chemists synthesize focused libraries of compounds based on initial hits or computational predictions to systematically probe the SAR.
In Vitro Biological Assays : These experiments measure the activity of compounds at the molecular level (e.g., receptor binding assays, enzyme inhibition assays) to quantify potency and selectivity.
By combining these approaches, researchers can build a robust SAR model. Computational tools can analyze HTS data to identify promising scaffolds, while experimental testing of computationally designed molecules validates and refines the predictive models. dovepress.commdpi.com
Design Principles for Novel Analogues Based on Established SAR Findings
Based on the SAR considerations discussed, a set of guiding principles can be formulated for the rational design of novel analogues of this compound with improved biological profiles.
Systematic Exploration of N-Benzyl Substituents : Create a focused library of analogues with diverse substituents on the benzyl ring. Prioritize small, hydrogen-bonding groups (e.g., -OH, -NH2) and conformationally restricting groups at the ortho-, meta-, and para-positions to probe for optimal interactions with the target.
Stereochemical Control : Synthesize and test the individual R- and S-enantiomers for all promising analogues. Pursue the development of the more potent and selective enantiomer (the eutomer) to maximize therapeutic benefit and minimize potential off-target effects.
Modulation of the Tetrahydropyran Ring : While the 2,2-dimethyl groups appear important for conformational stability, explore subtle modifications. For example, replacing one methyl with an ethyl group or creating a spirocyclic system at C2 could fine-tune the compound's shape and properties. Modifications at other positions (C3, C5, C6) could also be explored to introduce new interaction points.
Leverage Computational Modeling : Utilize molecular docking and pharmacophore modeling based on a known target (or a homology model) to guide the design of new analogues. Use QSAR models built from existing experimental data to predict the potency of virtual compounds before committing to their synthesis.
Optimization of Physicochemical Properties : Maintain a balance between potency and drug-like properties (e.g., solubility, permeability, metabolic stability). The N-benzyl and tetrahydropyran scaffolds offer multiple sites for modification to optimize these properties without sacrificing activity.
By adhering to these principles, the discovery process can move from random screening to a more rational, hypothesis-driven approach, increasing the likelihood of developing novel analogues with superior therapeutic potential.
Future Research Directions and Translational Perspectives for N Benzyl 2,2 Dimethyltetrahydro 2h Pyran 4 Amine Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research could focus on developing novel synthetic routes to N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine that improve upon traditional methods. Key considerations would include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This is a fundamental principle of green chemistry.
Catalysis: Employing catalytic methods, such as transition-metal catalysis or biocatalysis, to achieve high yields and selectivity under milder reaction conditions.
A hypothetical "green" synthesis of this compound could be compared to a traditional route in terms of atom economy, as illustrated in the table below.
| Metric | Traditional Synthesis (Hypothetical) | "Green" Synthesis (Hypothetical) |
| Atom Economy | Lower | Higher |
| Number of Steps | Multiple | Fewer (e.g., one-pot) |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, more benign |
| Solvent Usage | High | Reduced or use of greener solvents |
Advanced Mechanistic Studies of Biological Interactions at the Atomic Level
Understanding how a molecule interacts with its biological target is crucial for rational drug design. Should this compound demonstrate biological activity, advanced mechanistic studies would be a priority. These could involve:
Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target protein. This would provide a detailed picture of the binding interactions.
Computational Modeling: Molecular docking and molecular dynamics simulations can predict and analyze the binding mode of the compound, offering insights into the key intermolecular forces at play.
Exploration of New Biological Targets and Novel Modalities for Molecular Intervention
The pyran scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives could interact with a range of biological targets. mdpi.com Future research could explore its potential effects on various target classes, including:
Enzymes: Many pyran-containing compounds are known to inhibit enzymes. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as inhibitors of the deubiquitinating enzyme USP1. nih.gov
Receptors: The tetrahydropyran (B127337) motif is found in ligands for various receptors. For instance, N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been investigated as dual serotonin (B10506)/noradrenaline reuptake inhibitors. ebi.ac.uknih.gov
Ion Channels: Certain pyran derivatives have shown activity at ion channels.
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govfrontiersin.org These technologies can be applied to the study of this compound in several ways:
De Novo Design: Generative AI models can design novel molecules with desired properties. nih.govresearchgate.net By training these models on datasets of known bioactive pyran derivatives, new analogs of this compound with potentially improved activity could be generated.
Activity Prediction: Machine learning models can be trained to predict the biological activity of compounds based on their chemical structure. arxiv.orgmdpi.comnih.gov This can help to prioritize which derivatives of this compound to synthesize and test.
The table below outlines how different AI/ML approaches could be applied.
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel chemical structures with desired properties. | Accelerates the discovery of new lead compounds. |
| Predictive Modeling | Prediction of biological activity, toxicity, and pharmacokinetic properties. | Reduces the number of compounds that need to be synthesized and tested. |
| Structure-Activity Relationship (SAR) Analysis | Identification of key structural features responsible for biological activity. | Guides the optimization of lead compounds. nih.gov |
Potential for Derivatization into Chemical Biology Probe Molecules for Pathway Elucidation
Chemical probes are essential tools for studying biological pathways. If this compound is found to have a specific biological activity, it could be derivatized to create such probes. This would involve introducing a tag or label onto the molecule, such as:
A fluorescent group: To visualize the localization of the compound within cells.
A photoaffinity label: To covalently link the compound to its biological target upon exposure to light, facilitating target identification.
A biotin tag: For affinity purification of the target protein.
By using these probes, researchers could gain a deeper understanding of the biological processes modulated by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
